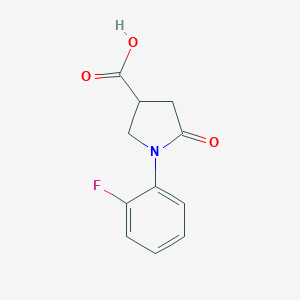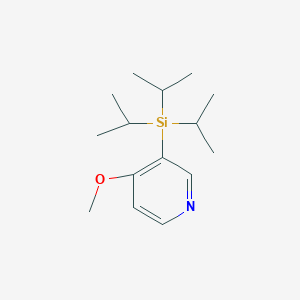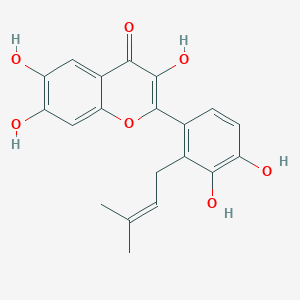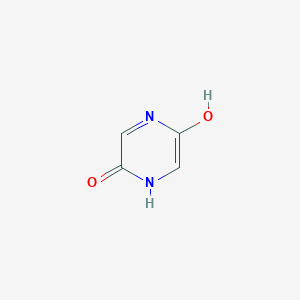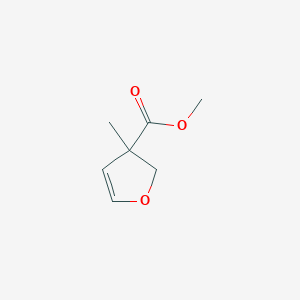
1-(2-Amino-3-pentylphenyl)-2-chloroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-3-pentylphenyl)-2-chloroethanone, also known as CN or chloroacetophenone, is a chemical compound that has been widely used as a riot control agent. It was first synthesized in the early 20th century and has since been used by law enforcement agencies around the world. Despite its widespread use, the mechanism of action and physiological effects of CN are not fully understood.
Applications De Recherche Scientifique
1-(2-Amino-3-pentylphenyl)-2-chloroethanone has been used in a variety of scientific research applications. It has been used as a tool to study the effects of stress on the human body, as well as the effects of exposure to chemical irritants. 1-(2-Amino-3-pentylphenyl)-2-chloroethanone has also been used as a model compound for the development of new riot control agents.
Mécanisme D'action
The mechanism of action of 1-(2-Amino-3-pentylphenyl)-2-chloroethanone is not fully understood. It is believed to interact with sensory nerves in the eyes, nose, and throat, causing irritation and pain. 1-(2-Amino-3-pentylphenyl)-2-chloroethanone may also activate pain receptors in the skin, leading to a burning sensation. The exact mechanism of action of 1-(2-Amino-3-pentylphenyl)-2-chloroethanone is still being studied.
Effets Biochimiques Et Physiologiques
Exposure to 1-(2-Amino-3-pentylphenyl)-2-chloroethanone can cause a variety of biochemical and physiological effects. These may include irritation of the eyes, nose, and throat, as well as skin irritation and burning. Exposure to 1-(2-Amino-3-pentylphenyl)-2-chloroethanone may also cause respiratory distress, including coughing and shortness of breath. In severe cases, exposure to 1-(2-Amino-3-pentylphenyl)-2-chloroethanone may lead to respiratory failure and death.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Amino-3-pentylphenyl)-2-chloroethanone has several advantages as a tool for scientific research. It is relatively inexpensive and easy to synthesize. 1-(2-Amino-3-pentylphenyl)-2-chloroethanone is also highly stable, making it suitable for long-term storage and use. However, there are also limitations to the use of 1-(2-Amino-3-pentylphenyl)-2-chloroethanone in lab experiments. 1-(2-Amino-3-pentylphenyl)-2-chloroethanone is a highly toxic chemical that can cause serious health effects if not handled properly. Researchers must take appropriate safety precautions when working with 1-(2-Amino-3-pentylphenyl)-2-chloroethanone.
Orientations Futures
There are several areas of future research on 1-(2-Amino-3-pentylphenyl)-2-chloroethanone. One area of research is the development of new riot control agents that are less toxic and more effective than 1-(2-Amino-3-pentylphenyl)-2-chloroethanone. Another area of research is the study of the long-term health effects of exposure to 1-(2-Amino-3-pentylphenyl)-2-chloroethanone. Finally, researchers are also studying the potential use of 1-(2-Amino-3-pentylphenyl)-2-chloroethanone as a tool for the treatment of certain medical conditions, such as chronic pain.
Conclusion
In conclusion, 1-(2-Amino-3-pentylphenyl)-2-chloroethanone, or 1-(2-Amino-3-pentylphenyl)-2-chloroethanone, is a chemical compound that has been widely used as a riot control agent. Despite its widespread use, the mechanism of action and physiological effects of 1-(2-Amino-3-pentylphenyl)-2-chloroethanone are not fully understood. 1-(2-Amino-3-pentylphenyl)-2-chloroethanone has several advantages as a tool for scientific research, but there are also limitations to its use. Future research on 1-(2-Amino-3-pentylphenyl)-2-chloroethanone will focus on the development of new riot control agents, the study of the long-term health effects of exposure to 1-(2-Amino-3-pentylphenyl)-2-chloroethanone, and the potential use of 1-(2-Amino-3-pentylphenyl)-2-chloroethanone as a tool for the treatment of certain medical conditions.
Méthodes De Synthèse
1-(2-Amino-3-pentylphenyl)-2-chloroethanone can be synthesized by the reaction of 1-(2-Amino-3-pentylphenyl)-2-chloroethanol with hydrochloric acid. The resulting compound is then purified through recrystallization. The synthesis of 1-(2-Amino-3-pentylphenyl)-2-chloroethanone is relatively simple and can be done in a laboratory setting.
Propriétés
Numéro CAS |
128600-55-5 |
|---|---|
Nom du produit |
1-(2-Amino-3-pentylphenyl)-2-chloroethanone |
Formule moléculaire |
C13H18ClNO |
Poids moléculaire |
239.74 g/mol |
Nom IUPAC |
1-(2-amino-3-pentylphenyl)-2-chloroethanone |
InChI |
InChI=1S/C13H18ClNO/c1-2-3-4-6-10-7-5-8-11(13(10)15)12(16)9-14/h5,7-8H,2-4,6,9,15H2,1H3 |
Clé InChI |
FKSOKVYIWFCWHM-UHFFFAOYSA-N |
SMILES |
CCCCCC1=C(C(=CC=C1)C(=O)CCl)N |
SMILES canonique |
CCCCCC1=C(C(=CC=C1)C(=O)CCl)N |
Synonymes |
Ethanone, 1-(2-amino-3-pentylphenyl)-2-chloro- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



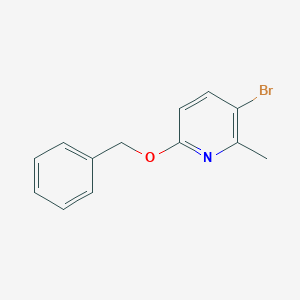
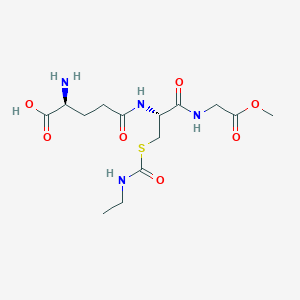
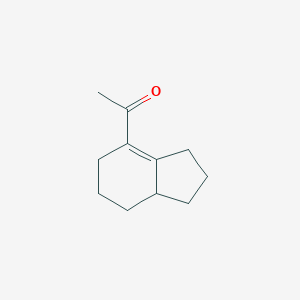
![[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate](/img/structure/B161958.png)
![(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-chloropurin-9-yl)oxolan-3-ol](/img/structure/B161960.png)
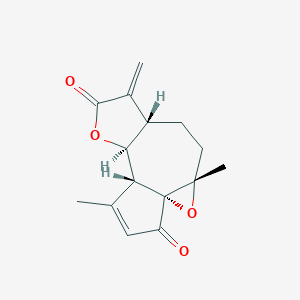
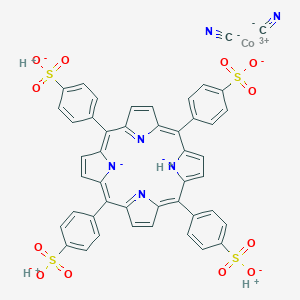
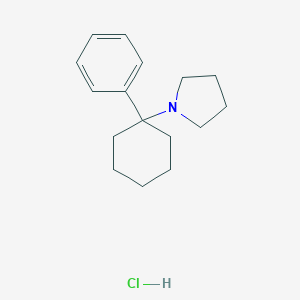
![3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid](/img/structure/B161969.png)
